2-Methyl-5-(trifluoromethoxy)phenol
Overview
Description
2-Methyl-5-(trifluoromethoxy)phenol: is an organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a hydroxyl group (-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of phenolic compounds using reagents such as trifluoromethyl ethers . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of 2-Methyl-5-(trifluoromethoxy)phenol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: 2-Methyl-5-(trifluoromethoxy)phenol is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of novel compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted phenols on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
- 2-Methoxy-5-(trifluoromethoxy)phenol
- 2-Methyl-4-(trifluoromethoxy)phenol
- 2-Methyl-6-(trifluoromethoxy)phenol
Comparison: Compared to similar compounds, 2-Methyl-5-(trifluoromethoxy)phenol is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring. This positioning can significantly affect its chemical reactivity and biological activity. For instance, the electronic effects of the trifluoromethoxy group can vary depending on its position relative to other substituents on the ring .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBICZXOZBCKSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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